molecular formula C12H16N2O2S B1489206 1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one CAS No. 2098010-66-1

1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one

Cat. No. B1489206
CAS RN: 2098010-66-1
M. Wt: 252.33 g/mol
InChI Key: LWFMAIQHMUFVMD-UHFFFAOYSA-N
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Description

1-(5-(3-Aminopiperidine-1-carbonyl)thiophen-2-yl)ethan-1-one, also known as 3-APC, is a small molecule that has been extensively studied for its potential application in scientific research. It is an analog of the aminopiperidine-1-carbonyl (APC) scaffold, which has been used in the development of a variety of drugs, including the anticonvulsants lamotrigine and topiramate. 3-APC has been studied for its ability to interact with a variety of proteins, including those involved in signal transduction, receptor binding, and enzyme inhibition. In addition, 3-APC has been used to investigate the structure and function of proteins, as well as its potential therapeutic applications.

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogues have been synthesized and evaluated for potential carcinogenicity, offering insights into the structural activity relationships of carcinogens. This evaluation has been crucial in understanding the role of aromatic organic compounds in carcinogenesis and exploring their potential impact on tumorigenesis in vivo, suggesting a broader application in the study of carcinogenic potential of new chemical entities (Ashby et al., 1978).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Research into furan and thiophene derivatives in drug design emphasizes their role as structural units in bioactive molecules. The importance of thiophene substituents in the medicinal chemistry of nucleobases and nucleosides showcases their potential applications in developing compounds with optimized antiviral, antitumor, and other bioactivities. This underscores the utility of thiophene derivatives in the synthesis of bioactive compounds with diverse therapeutic applications (Ostrowski, 2022).

Thioureas and Their Applications

1-(Acyl/aroyl)-3-(substituted) thioureas, which bear structural resemblance to the query compound, have found extensive applications as ligands in coordination chemistry, highlighting their utility in the synthesis of metal complexes with potential biological applications. The versatility of these compounds in forming diverse structures with metal ions suggests possible applications of thiophene derivatives in creating novel coordination compounds with unique biological or catalytic properties (Saeed et al., 2014).

properties

IUPAC Name

1-[5-(3-aminopiperidine-1-carbonyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8(15)10-4-5-11(17-10)12(16)14-6-2-3-9(13)7-14/h4-5,9H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMAIQHMUFVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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